

Application Notes and Protocols for KRAS G12C Inhibitors in Murine Models

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Compound of Interest

Compound Name: KRAS G12C inhibitor 43

Cat. No.: B12410084

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Introduction

KRAS is a frequently mutated oncogene in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation is one of the most common KRAS alterations. The development of covalent inhibitors specifically targeting the cysteine residue of the KRAS G12C mutant protein has marked a significant advancement in targeted cancer therapy. These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways and tumor growth.

This document provides detailed application notes and protocols for the dosing and administration of representative KRAS G12C inhibitors in preclinical mouse models, based on published studies. The information herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of these targeted agents.

Data Presentation: In Vivo Dosing and Efficacy

The following tables summarize the dosing regimens and anti-tumor efficacy of various KRAS G12C inhibitors in mouse xenograft models.

Table 1: Dosing and Efficacy of JDQ443 in KRAS G12C-Mutated Xenograft Models



Cell Line	Tumor Type	Mouse Model	Dose (mg/kg)	Dosing Schedule	Route of Administr ation	Outcome
MIA PaCa- 2	Pancreatic	Nude	10, 30, 100	Daily	Oral	Dose- dependent tumor growth inhibition[1]
NCI-H2122	NSCLC	Nude	10, 30, 100	Daily	Oral	Dose- dependent tumor growth inhibition[1]
LU99	NSCLC	Nude	10, 30, 100	Daily	Oral	Dose- dependent tumor growth inhibition[1]
HCC44	NSCLC	Nude	10, 30, 100	Daily	Oral	Dose- dependent tumor growth inhibition[1]
NCI-H2030	NSCLC	Nude	10, 30, 100	Daily	Oral	Dose- dependent tumor growth inhibition[1]
KYSE410	Esophagea I	Nude	10, 30, 100	Daily	Oral	Dose- dependent tumor growth inhibition[1]



Table 2: Dosing and Efficacy of MRTX849 in KRAS G12C-Mutated Xenograft Models

Cell Line	Tumor Type	Mouse Model	Dose (mg/kg)	Dosing Schedule	Route of Administr ation	Outcome
H358	NSCLC	Xenograft	10, 30, 100	Single dose	Oral	Dose- dependent target modificatio n[2][3]
H358	NSCLC	Xenograft	100	Daily	Oral	Tumor regression
Various	Various	PDX	100	Daily	Oral	Tumor regression in 17 of 26 models[2]

Table 3: Dosing and Efficacy of Compound A in KRAS G12C-Mutated Xenograft Models

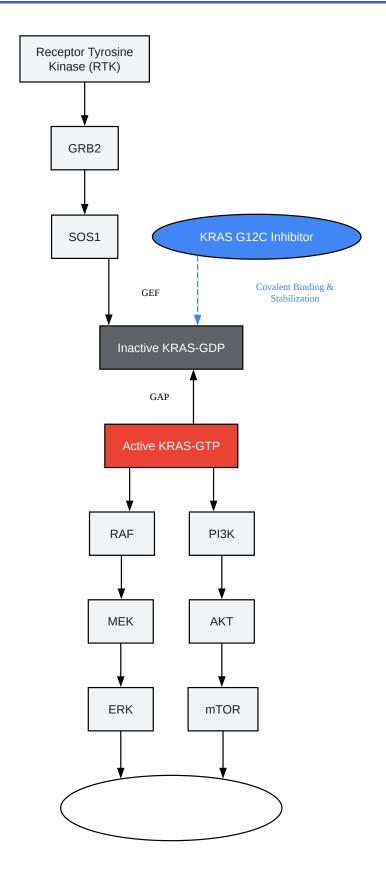


Cell Line	Tumor Type	Mouse Model	Dose (mg/kg)	Dosing Schedule	Route of Administr ation	Outcome
MiaPaCa2	Pancreatic	Xenograft	1, 5, 30	Daily for 3 days	Not specified	Target engageme nt and pERK modulation [4]
MiaPaCa2	Pancreatic	Xenograft	5, 30	Daily	Not specified	Significant tumor growth inhibition and regression[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating KRAS G12C inhibitors in vivo.

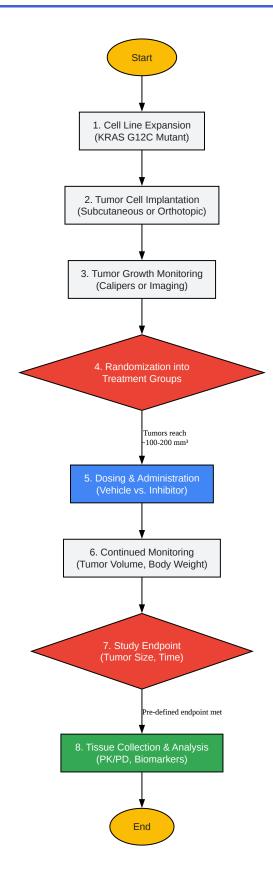




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KRAS Signaling Pathway and Inhibitor Action





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In Vivo Efficacy Study Workflow



Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a KRAS G12C inhibitor in mice bearing subcutaneous xenografts.

- 1. Materials and Reagents
- KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
- Cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, antibiotics)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (or other appropriate extracellular matrix)
- Immunocompromised mice (e.g., athymic nude, SCID)
- KRAS G12C inhibitor
- Vehicle for inhibitor formulation (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0[3])
- Gavage needles
- Calipers
- Anesthesia (e.g., isoflurane)
- Surgical tools for tissue collection
- 2. Cell Culture and Implantation
- Culture KRAS G12C mutant cells according to standard protocols.
- Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.



- Inject 100 μL of the cell suspension subcutaneously into the flank of each mouse.
- 3. Tumor Growth Monitoring and Randomization
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- 4. Dosing and Administration
- Prepare the KRAS G12C inhibitor in the appropriate vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
- Administer the inhibitor or vehicle to the respective groups via oral gavage once daily.
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- 5. Efficacy Assessment
- Continue to measure tumor volumes every 2-3 days throughout the study.
- The study endpoint may be a pre-determined tumor volume, a specific number of treatment days, or signs of morbidity.
- At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis.
- 6. Data Analysis
- Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
- Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed anti-tumor effects.



Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

This protocol describes the collection and analysis of tumor tissue to assess the pharmacodynamic effects of the KRAS G12C inhibitor.

- 1. Study Design
- Establish xenograft tumors as described in Protocol 1.
- Treat mice with a single dose or multiple doses of the KRAS G12C inhibitor or vehicle.
- At various time points post-treatment (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group.
- 2. Tissue Collection and Processing
- Excise the tumors and either snap-freeze them in liquid nitrogen for biochemical analysis or fix them in formalin for immunohistochemistry (IHC).
- For pharmacokinetic (PK) analysis, collect blood samples at the same time points.
- 3. Western Blot Analysis
- Homogenize snap-frozen tumor samples to prepare protein lysates.
- Perform Western blotting to assess the levels of phosphorylated ERK (pERK) and total ERK, key downstream effectors of the KRAS pathway. A reduction in the pERK/total ERK ratio indicates target engagement and pathway inhibition.
- 4. Immunohistochemistry (IHC)
- Embed formalin-fixed tumors in paraffin and section them.
- Perform IHC staining for pERK to visualize the extent and distribution of pathway inhibition within the tumor tissue.
- 5. Target Occupancy Assay



- To directly measure the binding of the covalent inhibitor to KRAS G12C, immunoprecipitate total KRAS proteins from tumor lysates.
- Use liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of unbound KRAS G12C peptide, allowing for the calculation of the percentage of target occupancy by the inhibitor.[4]

Conclusion

The protocols and data presented provide a comprehensive guide for the preclinical evaluation of KRAS G12C inhibitors in mouse models. These studies are crucial for determining the optimal dosing and administration schedule, as well as for understanding the in vivo efficacy and mechanism of action of these novel therapeutic agents. Researchers should adapt these general protocols to their specific inhibitor and experimental goals.

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